
5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that combines the structural features of benzimidazole and thiadiazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Introduction of Thiadiazole Ring: The thiadiazole ring is introduced by reacting the benzimidazole derivative with thiosemicarbazide and an appropriate oxidizing agent under controlled conditions.
Final Coupling: The final step involves coupling the benzimidazole-thiadiazole intermediate with aniline or its derivatives to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially forming reduced thiadiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole and thiadiazole derivatives, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: In biological research, it is studied for its antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential use in developing new therapeutic agents, particularly for treating infections and cancer.
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The benzimidazole ring can interact with DNA, inhibiting its replication and transcription, while the thiadiazole ring can interfere with enzyme activity, leading to cell death. The compound can also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Benzimidazole Derivatives: Compounds like 2-(2-pyridinyl)benzimidazole and 5,6-dimethyl-1H-benzimidazole.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Uniqueness: The uniqueness of 5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine lies in its combined structural features of benzimidazole and thiadiazole, which confer enhanced biological activities compared to its individual components. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C16H13N5S |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
5-(benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H13N5S/c1-2-6-12(7-3-1)18-16-20-19-15(22-16)10-21-11-17-13-8-4-5-9-14(13)21/h1-9,11H,10H2,(H,18,20) |
Clave InChI |
ANSBQMJWWKUEBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NN=C(S2)CN3C=NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


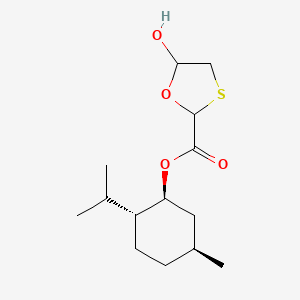
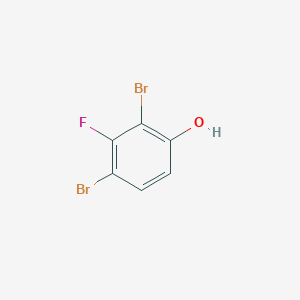
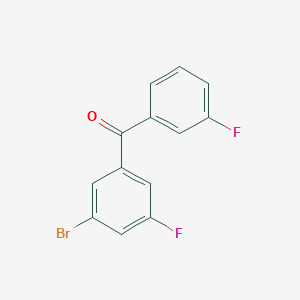

![Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate](/img/structure/B13355902.png)
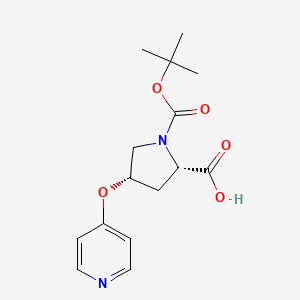
![6-(4-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355916.png)
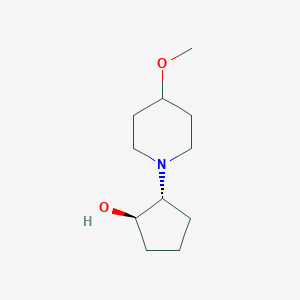




![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B13355961.png)

